molecular formula C22H25ClN2O2 B4988404 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B4988404
M. Wt: 384.9 g/mol
InChI Key: MYSYLJHPDRWTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as CMPI, is a compound that has gained significant attention in the field of medicinal chemistry. CMPI is a piperidinecarboxamide derivative that has been shown to possess potent analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act through the modulation of the endocannabinoid system, which plays a key role in pain and inflammation. 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to produce potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has been demonstrated to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to produce minimal side effects and has a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain and inflammation therapies. However, one of the limitations of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is its relatively complex synthesis, which may limit its availability for use in research.

Future Directions

There are several future directions for the research and development of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide and its potential therapeutic applications in various disease states. Finally, the development of new analogs of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide may lead to the discovery of even more potent and selective compounds for the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with 2-(2-methylphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then subjected to a cyclization reaction to yield the final product, 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. Several studies have demonstrated the analgesic and anti-inflammatory effects of 1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide in various animal models of pain and inflammation.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(2-methylphenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-16-4-2-3-5-18(16)12-13-24-22(27)19-8-11-21(26)25(15-19)14-17-6-9-20(23)10-7-17/h2-7,9-10,19H,8,11-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYLJHPDRWTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

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